molecular formula C14H19NO2S B1456462 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 773881-43-9

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B1456462
CAS No.: 773881-43-9
M. Wt: 265.37 g/mol
InChI Key: QMNVUZQWXKLEFP-UHFFFAOYSA-N
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Description

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-octylthieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-8-15-13(16)11-9-18-10-12(11)14(15)17/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNVUZQWXKLEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=CSC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736478
Record name 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773881-43-9
Record name 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in organic solar cells?

A1: this compound is often incorporated as an electron-deficient building block in conjugated polymers used for organic solar cells. [, , ] These polymers, typically classified as donor materials, work in conjunction with acceptor materials (like PC71BM) to absorb light and generate electricity.

Q2: How does the structure of polymers incorporating this compound influence their performance in solar cells?

A2: The structure of these polymers significantly impacts their light absorption properties, charge carrier mobility, and overall device performance. For instance, the choice of donor unit paired with this compound can affect the polymer's absorption spectrum. [] Additionally, modifications like fluorination of the acceptor polymer can significantly enhance power conversion efficiency by influencing energy levels and blend morphology. []

Q3: What are the advantages of using this compound based polymers in organic solar cells?

A3: Polymers incorporating this compound can exhibit broad absorption bands, contributing to efficient light harvesting. [] They can also achieve promising hole mobilities, facilitating efficient charge transport within the device. [] Notably, these polymers have demonstrated potential for green-selective organic photodiodes, exhibiting narrow absorption bands and high detectivity. []

Q4: Are there any challenges associated with using this compound based polymers in organic solar cells?

A4: While promising, challenges remain in optimizing the performance and stability of these materials. Researchers are actively investigating strategies to enhance the power conversion efficiency and long-term stability of devices incorporating these polymers. [, ] This includes exploring different device architectures, optimizing processing conditions, and understanding the degradation pathways of these materials.

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